4-(4-Methylphenyl)sulfanyl-6-methylsulfanyl-1-phenylpyrazolo[3,4-d]pyrimidine
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Overview
Description
“4-(4-Methylphenyl)sulfanyl-6-methylsulfanyl-1-phenylpyrazolo[3,4-d]pyrimidine” is a chemical compound with the molecular formula C19H16N4S2 . It is listed in several chemical databases and suppliers .
Molecular Structure Analysis
The molecular structure of this compound consists of 19 carbon atoms, 16 hydrogen atoms, 4 nitrogen atoms, and 2 sulfur atoms . The average mass of the molecule is 364.487 Da and the monoisotopic mass is 364.081635 Da .
Scientific Research Applications
Synthesis and Characterization
- Novel disubstituted pyrazolo[1,5-a]pyrimidines, imidazo[1,2-a]pyrimidines, and pyrimido[1,2-a]benzimidazoles containing thioether and aryl moieties were synthesized and characterized by their IR, NMR, and HR mass spectra (Li et al., 2012).
- Synthesis of 4-aminopyrazolo[3,4-d]pyrimidine derivatives was achieved through the oxidation of 5-acetyl-6-amino-4-methylsulfanylpyrimidines (Komkov et al., 2012).
Biological Activities
- Pyrazolo[3,4-d]pyrimidines were synthesized and showed anti-inflammatory properties and potentially antiulcerogenic activities (Auzzi et al., 1983).
- A study on 6-phenylpyrazolo[3,4-d]pyrimidones revealed their potential as specific inhibitors of cGMP specific (type V) phosphodiesterase, with implications in the treatment of hypertension (Dumaitre & Dodic, 1996).
- 3-Amino-6-aryl-2-phenylpyrazolo[3,4-d]pyrimidine derivatives were synthesized and evaluated for their antibacterial activity (Rostamizadeh et al., 2013).
Structural and Chemical Properties
- The crystal structure of 4,6-bis(methylsulfanyl)-1-phthalimidopropyl-1H-pyrazolo[3,4-d]pyrimidine revealed unusual molecular conformations, contributing to the understanding of intermolecular interactions in similar compounds (Avasthi et al., 2003).
- Investigations into the crystal structures of 7-amino-2-methylsulfanyl-1,2,4-triazolo[1,5-a]pyrimidine-6-carboxylic acid demonstrated different three-dimensional supramolecular architectures, enhancing the knowledge of hydrogen bonding in pyrimidine derivatives (Canfora et al., 2010).
Mechanism of Action
Target of Action
The primary target of 4-(4-Methylphenyl)sulfanyl-6-methylsulfanyl-1-phenylpyrazolo[3,4-d]pyrimidine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, and its inhibition can lead to the arrest of cell growth and division .
Mode of Action
This compound interacts with CDK2, inhibiting its activity . The inhibition of CDK2 can lead to the disruption of the cell cycle, preventing the progression from the G1 phase to the S phase . This results in the arrest of cell growth and division .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle pathway . CDK2 is essential for the transition from the G1 phase to the S phase of the cell cycle . By inhibiting CDK2, this compound prevents this transition, leading to cell cycle arrest .
Result of Action
The result of the action of this compound is the inhibition of cell growth and division . This is due to the arrest of the cell cycle at the G1 phase . This compound has shown superior cytotoxic activities against MCF-7 and HCT-116 with IC 50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC 50 range of (48–90 nM) compared to sorafenib (IC 50: 144, 176 and 19 nM, respectively) .
Properties
IUPAC Name |
4-(4-methylphenyl)sulfanyl-6-methylsulfanyl-1-phenylpyrazolo[3,4-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4S2/c1-13-8-10-15(11-9-13)25-18-16-12-20-23(14-6-4-3-5-7-14)17(16)21-19(22-18)24-2/h3-12H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLZNWWNXLREWDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=NC(=NC3=C2C=NN3C4=CC=CC=C4)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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